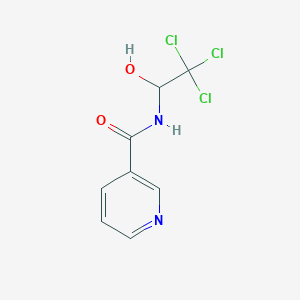
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide, also known as TCEP, is a reducing agent used in biochemical and physiological research. TCEP is a water-soluble compound and is widely used in laboratory experiments due to its unique properties.
作用機序
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide works by reducing disulfide bonds in proteins and peptides. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide reacts with the sulfur atoms in the disulfide bonds, breaking the bond and forming a thiol group. The thiol group is more reactive than the disulfide bond, making it easier to analyze and manipulate the protein or peptide.
生化学的および生理学的効果
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several biochemical and physiological effects. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is a reducing agent, which means it can reduce oxidative stress in cells. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has been shown to protect cells from oxidative damage and reduce inflammation. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has also been shown to improve the stability of proteins and peptides, making them more accessible for analysis.
実験室実験の利点と制限
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several advantages for lab experiments. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is water-soluble, making it easy to use in aqueous solutions. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is also stable at a wide range of temperatures and pH levels, making it suitable for use in a variety of experimental conditions. However, N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has some limitations. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can interfere with some biochemical assays, such as the Bradford assay, which measures protein concentration. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can also interfere with some mass spectrometry analyses, making it necessary to remove N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide before analysis.
将来の方向性
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several potential future directions. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can be modified to improve its stability and effectiveness in reducing disulfide bonds. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can also be used in combination with other reducing agents to improve their effectiveness. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can also be used in vivo to reduce oxidative stress and inflammation. Further research is needed to explore the potential applications of N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide in vivo and to develop new methods for using N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide in biochemical research.
Conclusion:
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is a reducing agent widely used in biochemical and physiological research. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is synthesized through the reaction between nicotinamide and trichloroacetaldehyde and is used to reduce disulfide bonds in proteins and peptides. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several biochemical and physiological effects, including reducing oxidative stress and inflammation. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several advantages for lab experiments, including its water solubility and stability. However, N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide also has some limitations, including its interference with some biochemical assays. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several potential future directions, including modification to improve its effectiveness and use in vivo to reduce oxidative stress and inflammation.
合成法
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can be synthesized through the reaction between nicotinamide and trichloroacetaldehyde. The reaction takes place in the presence of sodium borohydride and sodium hydroxide. The reaction produces N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide as a white crystalline powder, which is then purified through recrystallization. The synthesis method of N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is simple and efficient, making it a popular reducing agent in biochemical research.
科学的研究の応用
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is widely used in biochemical research as a reducing agent. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is used to reduce disulfide bonds in proteins and peptides, making them more accessible for analysis. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is also used to stabilize proteins by preventing the formation of disulfide bonds. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is used in a variety of applications, including protein purification, protein crystallization, and mass spectrometry analysis.
特性
CAS番号 |
6945-03-5 |
|---|---|
製品名 |
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide |
分子式 |
C8H7Cl3N2O2 |
分子量 |
269.5 g/mol |
IUPAC名 |
N-(2,2,2-trichloro-1-hydroxyethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H7Cl3N2O2/c9-8(10,11)7(15)13-6(14)5-2-1-3-12-4-5/h1-4,7,15H,(H,13,14) |
InChIキー |
MRIKZTIOXMGKPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC(C(Cl)(Cl)Cl)O |
正規SMILES |
C1=CC(=CN=C1)C(=O)NC(C(Cl)(Cl)Cl)O |
その他のCAS番号 |
6945-03-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
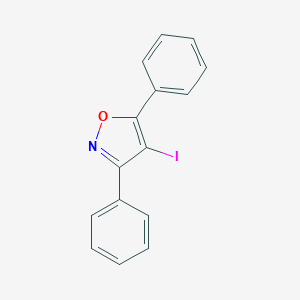
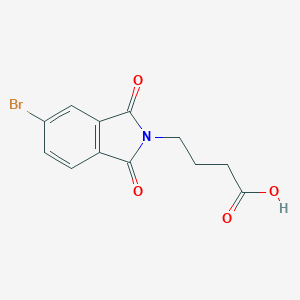
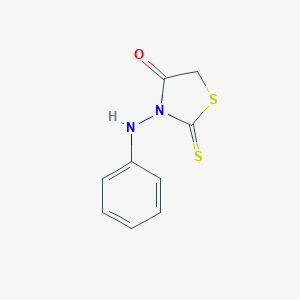
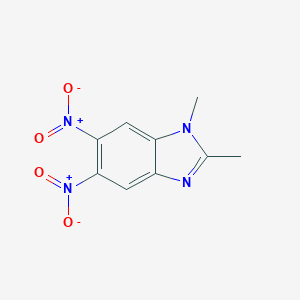
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
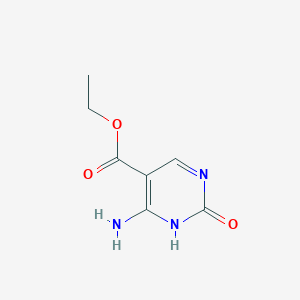
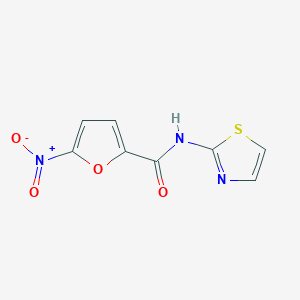
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)
